molecular formula C9H9NO4 B13864524 2-Formamido-2-(4-hydroxyphenyl)acetic acid

2-Formamido-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B13864524
M. Wt: 195.17 g/mol
InChI Key: SAHFOUZXHOFVOY-UHFFFAOYSA-N
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Description

2-Formamido-2-(4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a formamido group and a hydroxyphenyl group attached to an acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamido-2-(4-hydroxyphenyl)acetic acid typically involves the reaction of 4-hydroxybenzaldehyde with formamide under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Formamido-2-(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Formamido-2-(4-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formamido-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the formamido group can act as a nucleophile or electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Formamido-2-(4-hydroxyphenyl)acetic acid is unique due to the presence of both the formamido and hydroxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar compounds .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-formamido-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C9H9NO4/c11-5-10-8(9(13)14)6-1-3-7(12)4-2-6/h1-5,8,12H,(H,10,11)(H,13,14)

InChI Key

SAHFOUZXHOFVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)NC=O)O

Origin of Product

United States

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